Cas no 130194-92-2 (7-Ethyl-10-hydroxycamptothecin)
130194-92-2 structure
Product Name:7-Ethyl-10-hydroxycamptothecin
CAS-nummer:130194-92-2
MF:C20H16N2O5
MW:364.351445198059
CID:93519
PubChem ID:135406264
Update Time:2025-04-18
7-Ethyl-10-hydroxycamptothecin Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-Ethyl-10-hydroxycamptothecin
- CAMPTOTHECIN, 10-HYDROXY-
- CAMPTOTHECIN, 10-HYDROXY-, CAMPTOTHECA ACUMINATA
- HCPT
- HYDROXYCAMPTOTHECIN
- HYDROXYCAMPTOTHECIN, 10-
- SN38
- 1H-Pyrano3,4:6,7indolizino1,2-bquinoline-3,14(4H,12H)-dione, 4-ethyl-4,10-dihydroxy-
- 7-Ethyl-10-hydroxy-camptothecine
- 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- CAMPTOTHECIN, 10-HYDROXY
- SN-38
- 4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- CHEBI:247654
- CHEMBL93068
- I14-13393
- KB-10965
- (+/-)4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- AKOS015902208
- PD158054
- BDBM50045372
- FT-0640946
- 4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione #
- A835847
- (4S)-4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- DTXSID30348003
- 130194-92-2
- (20S)-4-Ethyl-4,10-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
- 19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),4,6,9,15(20)-hexaene-8,14,18-trione
- 19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- LCZZWLIDINBPRC-UHFFFAOYSA-N
- AMY4245
- (20RS)-4-Ethyl-4,10-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
- SCHEMBL23270615
- (S)-4-Ethyl-4,10-dihydroxy-1H-pyrano[3 inverted exclamation mark ,4 inverted exclamation mark :6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- MFCD00189425
- SY382416
-
- Inchi: 1S/C20H16N2O5/c1-2-20(26)13-7-15-17-10(6-11-14(21-17)4-3-5-16(11)23)8-22(15)18(24)12(13)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3
- InChI-sleutel: LCZZWLIDINBPRC-UHFFFAOYSA-N
- LACHT: O1C(C(CC)(C2C=C3C4C(=CC5C(=CC=CC=5N=4)O)CN3C(C=2C1)=O)O)=O
Berekende eigenschappen
- Exacte massa: 364.10592162g/mol
- Monoisotopische massa: 364.10592162g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 1
- Complexiteit: 774
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.6
- Topologisch pooloppervlak: 100Ų
Experimentele eigenschappen
- Dichtheid: 1.60
- Kookpunt: 820.7°Cat760mmHg
- Vlampunt: 450.1°C
- PSA: 101.65000
- LogboekP: 1.78520
7-Ethyl-10-hydroxycamptothecin Gerelateerde literatuur
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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